molecular formula C15H20N2O B5301125 N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea

Cat. No. B5301125
M. Wt: 244.33 g/mol
InChI Key: LZFPFFWBJQQQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea disrupts the function of several proteins that are critical for cancer cell survival and growth. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have several biochemical and physiological effects. In addition to inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea also inhibits the activity of several other proteins that are involved in cancer cell survival and growth. These effects lead to the induction of apoptosis in cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that the synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is relatively complex and yields are low. In addition, the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify additional targets for inhibition. Another direction is to optimize the synthesis method of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea to increase yields and reduce complexity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in cancer patients, and future studies will be needed to determine its potential use in other diseases.

Synthesis Methods

The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with diethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then treated with propargylamine to yield N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea may be a promising therapeutic agent for the treatment of cancer.

properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-5-15(6-2,7-3)17-14(18)16-13-11-9-8-10-12(13)4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPFFWBJQQQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea

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